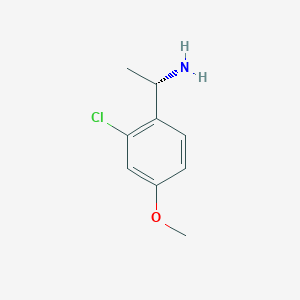

(S)-1-(2-Chloro-4-methoxyphenyl)ethan-1-amine

Description

Properties

Molecular Formula |

C9H12ClNO |

|---|---|

Molecular Weight |

185.65 g/mol |

IUPAC Name |

(1S)-1-(2-chloro-4-methoxyphenyl)ethanamine |

InChI |

InChI=1S/C9H12ClNO/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-6H,11H2,1-2H3/t6-/m0/s1 |

InChI Key |

JIGCEWSKWRTWIN-LURJTMIESA-N |

Isomeric SMILES |

C[C@@H](C1=C(C=C(C=C1)OC)Cl)N |

Canonical SMILES |

CC(C1=C(C=C(C=C1)OC)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Chloro-4-methoxyphenyl)ethan-1-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 2-chloro-4-methoxybenzaldehyde.

Formation of Intermediate: The aldehyde is subjected to a reductive amination reaction using an appropriate amine source and a reducing agent such as sodium cyanoborohydride.

Chiral Resolution: The resulting racemic mixture is then resolved using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by separation and recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for chiral resolution can also enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Chloro-4-methoxyphenyl)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alkanes.

Substitution: Formation of substituted phenyl ethanamines.

Scientific Research Applications

Chiral Auxiliary and Resolving Agent

One of the primary applications of (S)-1-(2-Chloro-4-methoxyphenyl)ethan-1-amine is as a chiral resolving agent . It plays a crucial role in the asymmetric synthesis of chiral amines. For instance, it has been utilized in the synthesis of several pharmaceutical compounds such as:

- Sitagliptin : An antidiabetic medication used to treat type 2 diabetes.

- Elarofiban : An antiplatelet agent.

- GSK812397 : A CXCR4 antagonist with potential therapeutic applications.

- Docetaxel : A chemotherapy medication used for various cancers.

The compound serves as a chiral auxiliary, enhancing the selectivity and efficiency of these syntheses, which are critical in developing effective pharmaceutical agents .

Synthesis Process

The synthesis of (S)-1-(2-Chloro-4-methoxyphenyl)ethan-1-amine has been optimized through various methods. A notable process involves the reaction of 4-methoxyphenylacetic acid with oxalyl chloride, followed by treatment with lithium salts under controlled conditions. This method is advantageous as it avoids the use of hazardous chemicals and expensive chiral catalysts, making it suitable for industrial applications .

Pharmacological Studies

Pharmacological research has demonstrated that (S)-1-(2-Chloro-4-methoxyphenyl)ethan-1-amine exhibits significant biological activity. Its mechanism of action often involves interaction with specific enzymes or receptors, influencing various biochemical pathways. For example:

- Binding Affinity : The presence of the chloro and methoxy groups enhances its binding affinity to target proteins, which can lead to improved therapeutic effects.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Pharmaceuticals | - Sitagliptin - Elarofiban - GSK812397 - Docetaxel | - Chiral resolution - Enhanced selectivity |

| Agrochemicals | - Potential use in developing new pesticides | - Improved efficacy in pest control |

| Research | - As a building block for synthesizing other compounds | - Versatile application in organic synthesis |

Case Study 1: Synthesis of Sitagliptin

In a study focused on the synthesis of Sitagliptin, (S)-1-(2-Chloro-4-methoxyphenyl)ethan-1-amine was employed as a chiral auxiliary. The process demonstrated high yields and selectivity, showcasing the compound's effectiveness in pharmaceutical applications .

Case Study 2: Development of GSK812397

Research on GSK812397 highlighted the role of (S)-1-(2-Chloro-4-methoxyphenyl)ethan-1-amine in enhancing the compound's pharmacological profile. The compound facilitated the synthesis process while ensuring that the final product maintained its desired biological activity .

Mechanism of Action

The mechanism of action of (S)-1-(2-Chloro-4-methoxyphenyl)ethan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

The compound’s activity and applications are highly dependent on the substituents on the phenyl ring. Below is a comparative analysis with key analogues:

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxy group in the target compound donates electron density, enhancing aromatic stability, while the 2-chloro group withdraws electrons, creating a polarized aromatic system. This combination may improve binding to hydrophobic pockets in proteins .

- Bulkier Substituents : The 2-naphthyl group in (S)-1-(2-Naphthyl)ethan-1-amine introduces steric hindrance, which is critical for enantioselective catalysis but may reduce solubility .

Stereochemical Considerations

The (S)-configuration is pivotal for biological activity. For example:

- In enantioselective transport studies, (S)-1-(naphthalen-1-yl)ethan-1-amine ((S)-NEA) showed distinct phase-transport kinetics compared to its (R)-isomer due to chiral recognition by crown ethers .

- (R)-1-Phenylethan-1-amine outperforms its (S)-isomer in organocatalytic α-amination, highlighting the role of absolute configuration in catalytic activity .

Biological Activity

(S)-1-(2-Chloro-4-methoxyphenyl)ethan-1-amine is a chiral amine compound with potential biological significance due to its structural features, which include a chloro and a methoxy group on the phenyl ring. This article explores its biological activity, including mechanisms of action, synthesis, and relevant research findings.

Chemical Structure:

The compound can be structurally represented as follows:

Synthesis Overview:

The synthesis typically involves the following steps:

- Starting Material: 2-chloro-4-methoxybenzaldehyde is used as the precursor.

- Reduction: The aldehyde is reduced to an alcohol using sodium borohydride (NaBH4).

- Amination: The alcohol is converted to the amine via thionyl chloride (SOCl2) followed by treatment with ammonia.

- Chiral Resolution: The racemic mixture is resolved into its enantiomers using chiral HPLC techniques.

(S)-1-(2-Chloro-4-methoxyphenyl)ethan-1-amine exhibits biological activity through interactions with various molecular targets, particularly in neurological pathways. The amine group can form hydrogen bonds with active sites on enzymes or receptors, while the aromatic phenyl ring may engage in π-π stacking interactions with other aromatic residues in proteins. This mechanism suggests potential applications in treating neurological disorders and other diseases.

Antimicrobial Activity

Recent studies indicate that derivatives of this compound exhibit selective antimicrobial activity against certain pathogens:

- Chlamydia trachomatis: Preliminary studies suggest that compounds similar to (S)-1-(2-Chloro-4-methoxyphenyl)ethan-1-amine show moderate antichlamydial activity, indicating potential as a scaffold for developing new antibiotics targeting this pathogen .

- Gram-positive and Gram-negative Bacteria: In vitro assays have demonstrated varying degrees of efficacy against different bacterial strains, suggesting a broad spectrum of antimicrobial activity .

Study on Antichlamydial Activity

A significant study explored the antichlamydial properties of compounds related to (S)-1-(2-Chloro-4-methoxyphenyl)ethan-1-amine. The results showed that specific derivatives were effective in reducing chlamydial inclusion numbers in infected HEp-2 cells without exhibiting cytotoxicity. This study highlights the potential for developing targeted therapies against Chlamydia infections .

Toxicity Assessment

In silico toxicity predictions have been conducted to assess the safety profile of (S)-1-(2-Chloro-4-methoxyphenyl)ethan-1-amine. These studies utilized tools like Toxtree and pkCSM to predict possible adverse effects, indicating that while some derivatives display promising biological activity, they also require thorough evaluation for toxicity before clinical application .

Comparative Analysis

To better understand the unique properties of (S)-1-(2-Chloro-4-methoxyphenyl)ethan-1-amine, it is essential to compare it with similar compounds:

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| (S)-1-(2-Chloro-4-methylphenyl)ethan-1-amine | Structure | Moderate antibacterial activity | Similar structure but different substituents |

| 1-(2-Chloro-4-methylphenyl)propan-1-amine | N/A | Varies | Additional carbon chain alters properties |

| Racemic mixture of 1-(2-Chloro-4-methylphenyl)ethan-1-amines | N/A | Less selective than enantiomer | Potentially reduced efficacy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.